molecular formula C25H19NO5S B2819512 9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline CAS No. 866845-29-6

9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B2819512
CAS No.: 866845-29-6
M. Wt: 445.49
InChI Key: OJBZUEUAQQWDJV-UHFFFAOYSA-N
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Description

9-(Benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a fused quinoline derivative characterized by a [1,4]dioxino[2,3-g]quinoline core substituted at positions 8 and 9 with a 4-methylbenzoyl and benzenesulfonyl group, respectively. Its structure combines electron-withdrawing (sulfonyl) and electron-donating (benzoyl) groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

[9-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5S/c1-16-7-9-17(10-8-16)24(27)20-15-26-21-14-23-22(30-11-12-31-23)13-19(21)25(20)32(28,29)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBZUEUAQQWDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multiple steps, including the formation of the dihydrodioxinoquinoline core and the subsequent attachment of the benzenesulfonyl and methylphenyl methanone groups. Common reagents used in these reactions include sulfonyl chlorides, quinoline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, physical properties, and reported activities:

Compound Name Structural Features Physical Properties Biological Activity References
9-(Benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline 8: 4-methylbenzoyl; 9: benzenesulfonyl Not reported Inferred: Potential anticancer activity via Hsp90 inhibition (based on analogs)
1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine 8: benzenesulfonyl; 9: piperazine-fluorophenyl Not reported Anticancer (Hsp90 inhibition inferred)
1-[8-(4-Chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine 8: 4-chlorobenzenesulfonyl; 9: methylpiperidine Not reported Anticancer (structural similarity to kinase inhibitors)
2-{8-Benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-ethoxyphenyl)acetamide 8: benzoyl; 9: oxo; 6: acetamide-ethoxyphenyl Not reported Potential DNA intercalation or enzyme modulation
(6S,11aS)-10-cyclopentyl-6-(4-methoxyphenyl)-...dioxino[2,3-g]pyrazino[1,2-b]isoquinoline-8,11-dione Fused pyrazino-isoquinoline core; cyclopentyl and methoxyphenyl substituents M.p. 95–97°C; NMR data available Not reported (structural focus)
4,4-Dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione Dithiolo and dioxino fused rings; dimethyl groups M.p. 238–239°C; NMR/HRMS data Anticancer (microtubule polymerization inhibition)

Key Comparative Insights

Benzoyl vs. Acyl Groups: The 4-methylbenzoyl group in the target compound may enhance lipophilicity compared to unsubstituted benzoyl analogs, influencing membrane permeability .

Core Modifications: Fusing dioxino rings with pyrazino-isoquinoline () or dithiolo systems () alters planarity and solubility. For example, the dithiolo derivative in exhibits a higher melting point (238–239°C) due to increased rigidity .

Biological Activity :

  • Compounds with piperazine or piperidine substituents () are linked to kinase inhibition, while acetamide derivatives () may target DNA intercalation .
  • The dithiolo derivative () shows explicit microtubule disruption, a mechanism absent in other analogs .

Synthetic Routes :

  • Sulfonylation and Friedel-Crafts acylation are common steps for introducing substituents at positions 8 and 9 (inferred from and ) .

Limitations and Contradictions

  • Activity Discrepancies : While some analogs (e.g., ) show microtubule inhibition, others () focus on Hsp90, highlighting divergent therapeutic pathways.

Biological Activity

The compound 9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a complex organic molecule with potential pharmacological applications. Its unique structure allows for various biological interactions, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of dioxinoquinolines, characterized by a fused dioxin ring and a quinoline moiety. The presence of a benzenesulfonyl group enhances its solubility and bioavailability, while the 4-methylbenzoyl group contributes to its structural diversity.

PropertyValue
IUPAC Name9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
Molecular FormulaC₁₈H₁₅N₁O₄S
Molecular Weight345.38 g/mol
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : Similar to other benzoquinoline derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA) isoforms. In vitro studies indicate that it can inhibit hCA I and II with varying degrees of potency, which is crucial for its anticancer activity .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline through various mechanisms:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, including:
    • CNS Cancer (SNB-75) : Exhibited significant lethality with a percentage growth inhibition (PGI) exceeding 60%.
    • Leukemia (SR Cell Line) : Showed a PGI of around 17%, indicating moderate activity against this type of cancer.
  • Mechanistic Studies : The compound’s mechanism involves:
    • Induction of apoptosis in cancer cells.
    • Disruption of cell cycle progression through DNA damage.
    • Modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition Studies

Inhibition assays revealed that the compound effectively inhibits hCA isoforms:

  • hCA I : Inhibition constant (KIK_I) ranged from 0.966 to 9.091 μM.
  • hCA II : More potent inhibition observed with KIK_I values between 0.083 and 3.594 μM .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on CNS Tumors : A preclinical trial involving animal models demonstrated that administration of the compound significantly reduced tumor size compared to controls (p < 0.05).
  • Leukemia Treatment : In vitro studies indicated synergistic effects when combined with standard chemotherapy agents, enhancing overall efficacy against resistant cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
Reactant of Route 2
Reactant of Route 2
9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline

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